N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H13ClF3N3OS2 and its molecular weight is 431.9g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it might interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it will be possible to understand the downstream effects and the biochemical pathways involved .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Once the mode of action and the biochemical pathways are understood, it will be possible to predict the potential cellular and molecular effects .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3OS2/c1-8-9(2)27-16-14(8)15(22-7-23-16)26-6-13(25)24-10-3-4-12(18)11(5-10)17(19,20)21/h3-5,7H,6H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALJEQIIIQVYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.